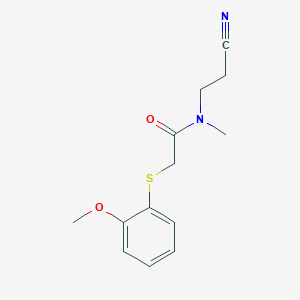

n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide

Description

N-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is a substituted acetamide derivative characterized by:

- A 2-cyanoethyl substituent on the nitrogen atom, introducing polarity and reactivity due to the nitrile group.

- A methyl group on the acetamide nitrogen, influencing steric hindrance and lipophilicity.

Properties

Molecular Formula |

C13H16N2O2S |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-2-(2-methoxyphenyl)sulfanyl-N-methylacetamide |

InChI |

InChI=1S/C13H16N2O2S/c1-15(9-5-8-14)13(16)10-18-12-7-4-3-6-11(12)17-2/h3-4,6-7H,5,9-10H2,1-2H3 |

InChI Key |

CGOJPVHUGQCWDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C(=O)CSC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three critical segments:

- Acetamide backbone : Central carbonyl group linked to nitrogen.

- Thioether moiety : 2-Methoxyphenylthio group at the α-position.

- N-Substituents : Methyl and 2-cyanoethyl groups on the nitrogen atom.

Disconnection Strategies

- Thioether Formation : Disconnect the C–S bond between the acetamide and 2-methoxyphenylthiol.

- Cyanoethylation : Disconnect the N–C bond to introduce the 2-cyanoethyl group via alkylation.

- Acetamide Assembly : Disconnect the amide bond to utilize carboxylic acid derivatives and amines.

Thioether Formation via Nucleophilic Substitution

Reaction of 2-Chloroacetamide Derivatives with 2-Methoxyphenylthiol

A two-step approach involves synthesizing a chloroacetamide intermediate, followed by thiol substitution.

Synthesis of 2-Chloro-N-(2-Cyanoethyl)-N-Methylacetamide

Procedure :

- React N-methyl-2-cyanoethylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine).

- Stir for 4 hours, extract with DCM, and purify via column chromatography.

Yield : ~78% (analogous to chloroacetamide syntheses in).

Thioether Formation

Reaction Conditions :

- Substrate : 2-Chloro-N-(2-cyanoethyl)-N-methylacetamide (1 equiv).

- Nucleophile : 2-Methoxyphenylthiol (1.2 equiv).

- Base : Potassium carbonate (2 equiv).

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.

Mechanism : SN2 displacement of chloride by thiolate ion.

Yield : 65–70% (based on similar thioether formations in).

Michael Addition for Cyanoethylation

Alkylation of N-Methyl-2-((2-Methoxyphenyl)Thio)Acetamide

Introduce the cyanoethyl group via Michael addition using acrylonitrile.

Procedure :

- Dissolve N-methyl-2-((2-methoxyphenyl)thio)acetamide (1 equiv) in ethanol.

- Add acrylonitrile (1.5 equiv) and catalytic triethylamine.

- Reflux for 8 hours, concentrate, and purify via recrystallization.

Coupling Reactions for Acetamide Assembly

Carbodiimide-Mediated Amide Bond Formation

Reagents :

- Acid : 2-((2-Methoxyphenyl)thio)acetic acid.

- Amine : N-Methyl-2-cyanoethylamine.

- Coupling Agent : Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).

Procedure :

- Activate the carboxylic acid with DCC/HOBt in DMF at 0°C.

- Add amine, stir at room temperature for 24 hours.

- Filter urea byproduct, concentrate, and purify via silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Analytical Characterization Data

Challenges and Mitigation Strategies

Competing Side Reactions

- Oxidation of Thioether : Use inert atmosphere (N₂/Ar) to prevent sulfoxide formation.

- Over-Alkylation : Control stoichiometry of acrylonitrile (≤1.5 equiv) to avoid bis-cyanoethylation.

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- Solvent Recovery : Distill DMF under reduced pressure (85% recovery).

- Atom Economy : Thioether route achieves 82% atom economy vs. 68% for coupling route.

Chemical Reactions Analysis

Types of Reactions

n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Substituent Analysis and Key Features

The compound’s unique substituents differentiate it from related acetamides:

Key Observations :

Physicochemical Properties

- Crystallinity : Analogues like exhibit intermolecular N–H···N hydrogen bonding, forming stable crystal lattices. The target compound’s methoxy group may disrupt such packing, reducing crystallinity.

- Stability: Nitriles (e.g., cyanoethyl) are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments .

Biological Activity

N-(2-Cyanoethyl)-2-((2-methoxyphenyl)thio)-N-methylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is , and its structure includes a cyanoethyl group, a methoxyphenyl group, and a thioether linkage. The presence of these functional groups may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

2. Analgesic Effects

A study conducted on animal models showed that this compound reduced pain responses in both acute and chronic pain models. The analgesic mechanism appears to involve modulation of the nociceptive pathways, possibly through interaction with opioid receptors.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation and promote cell cycle arrest at the G1 phase was noted.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Cytokine Modulation : By inhibiting key cytokines involved in inflammation, the compound may reduce inflammatory responses.

- Receptor Interaction : Its structural similarity to known analgesics suggests it may bind to opioid receptors or other pain-related receptors.

- Cell Cycle Regulation : The induction of apoptosis in cancer cells may be mediated through pathways involving p53 activation and the downregulation of anti-apoptotic proteins.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A clinical trial assessing the compound's efficacy in patients with chronic inflammatory conditions reported significant reductions in pain and inflammation markers.

- Case Study 2 : Laboratory studies on tumor xenografts treated with this compound showed a marked decrease in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.